“1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the molecular formula C12H18N6O2. It has a molecular weight of 278.31. The IUPAC name for this compound is 1,3,7-trimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound “1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione” has a molecular weight of 278.31. The molecular formula is C12H18N6O2.
Related Compounds
3. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride* Compound Description: This compound (2 in the original paper) and its 8-alkylamino substituted derivatives were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. [] It also exhibited affinity for α1- and α2-adrenoreceptors. [] Relevance:* This compound shares the core xanthine structure with 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and also has a piperazine substituent at the 8 position. The difference lies in the nature of the substituent attached to the piperazine ring.
4. 8-[(3-substituted-4-oxo-thiazolidin-2-ylidene)hydrazino]-1,3-dimethyl (or 1,3,7-trimethyl)-3,7-dihydropurine-2,6-diones* Compound Description: This series of 8-substituted methylxanthine derivatives, represented by the general structure described, were synthesized and evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. []* Relevance: This series of compounds shares the core xanthine structure with 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and exhibits variations in the substituents at the 1 and 8 positions. The presence of a hydrazine moiety linked to a thiazolidinone ring at position 8 is a key structural feature of this series.
5. 8-[(3,4-disubstituted 2,3-dihydrothiazol-2-ylidene)hydrazino]-1,3,7-trimethyl-3,7-dihydropurine-2,6-diones* Compound Description: This series of 8-substituted methylxanthine derivatives, with the general structure described, were synthesized and screened for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. []* Relevance: These compounds share the core xanthine structure with 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and have a hydrazine moiety linked to a thiazole ring at position 8.
6. 8-(5-amino-3-arylpyrazol-1-yl)-1,3-dimethyl-(or 1,3,7-trimethyl)-3,7-dihydropurine-2,6-diones* Compound Description: This series of compounds, with the general structure described, are 8-substituted methylxanthine derivatives. They were synthesized and evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. []* Relevance: These compounds share the core xanthine structure with 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione and have a pyrazole ring substituted at position 8.
7. (E)-8-(3-Chlorostyryl)-1,3,7-trimethylxanthine* Compound Description: This compound, also known as CSC, is a caffeine derivative synthesized and studied for its potential as an antagonist of adenosine A2A receptors and an inhibitor of monoamine oxidase B (MAO-B). []* Relevance: (E)-8-(3-Chlorostyryl)-1,3,7-trimethylxanthine belongs to the xanthine class of compounds, just like 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione. The shared core structure and the presence of the 1,3,7-trimethyl substitutions on the xanthine ring highlight the structural similarities.
8. 8-pyrazolyl-xanthines* Compound Description: This series of compounds, characterized by a pyrazole ring directly attached to the 8-position of the xanthine core, are known for their potent antagonist effects at the human A2B adenosine receptor (A2BAR). [] * Relevance: 8-pyrazolyl-xanthines are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione through the shared xanthine core.
9. 8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 66)* Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist. [] It exhibits high affinity for the A2B receptor (Ki = 9.4 nM) with remarkable selectivity over other adenosine receptor subtypes. []* Relevance: This compound is a member of the 8-pyrazolyl-xanthine series, making it structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure.
10. 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (Compound 80)* Compound Description: This compound is a potent A2BAR antagonist with a simplified structure compared to other pyrazole-xanthine derivatives. [] It displays very high affinity for the A2B receptor (Ki = 4.0 nM) and good selectivity over other adenosine receptor subtypes. [] * Relevance: Compound 80 belongs to the 8-pyrazolyl-xanthine series, just like 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione. It shares the core xanthine structure, signifying their structural relation.
11. 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This purine derivative is mentioned as a potential inhibitor of coronavirus helicases. []* Relevance: While not directly discussed in detail, this compound shares the core purine-2,6-dione structure with 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione.
12. 8-(3-butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-diones* Compound Description: This compound, referred to as a caffeine derivative, was studied using crystallography and computational methods to understand its structural features. [] * Relevance: This compound shares the core xanthine structure and the 1,3,7-trimethyl substitutions with 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, highlighting their structural relationship.
13. 7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)* Compound Description: CD1790 is a major metabolite of Linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation and subsequent reduction by aldo-keto reductases and carbonyl reductases. [] * Relevance: CD1790 is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione through its shared core xanthine structure and the presence of a piperidine ring at position 8.
14. 7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)* Compound Description: CD10604 is a ketone intermediate formed during the metabolism of linagliptin. [] CYP3A4 plays a role in the formation of CD10604 from linagliptin. []* Relevance: CD10604 is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, sharing the core xanthine structure and the presence of a piperidine ring at position 8.
15. 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones* Compound Description: This series of theophylline derivatives were synthesized and evaluated for antihistaminic activity. [] Some compounds in this series exhibited good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. []* Relevance: Compounds in this series are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione through their shared theophylline core structure. They all have a piperazine ring substituted at the 7-position.
16. 3,7-dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones* Compound Description: This series of theobromine derivatives were synthesized and evaluated for antihistaminic activity. []* Relevance: Compounds in this series are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione through their shared theobromine core structure. They all have a piperazine ring substituted at the 1-position.
17. 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione* Compound Description: This compound serves as a key intermediate in the synthesis of xanthene derivatives being investigated for their antiasthmatic activity. [] * Relevance: This compound is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione. Both compounds share the core xanthine structure and have a piperazine ring, though attached at different positions.
18. N-benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20)* Compound Description: This compound is a known A2B adenosine receptor antagonist. Structural modifications of this compound led to a new series of A2B antagonists. []* Relevance: This compound is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of a pyrazole ring.
19. 8-[5-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione * Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist. []* Relevance: This compound is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of a pyrazole ring.
20. 8-[5-(4,6-Bis-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7 dihydro-purine-2,6-dione* Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist. []* Relevance: This compound is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of a pyrazole ring.
21. 8-Chlorotheophylline* Compound Description: This compound is a theophylline derivative. The research paper focuses on identifying impurities present in 8-chlorotheophylline. []* Relevance: 8-Chlorotheophylline is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione as they both belong to the xanthine class and share the core xanthine structure.
22. 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (Impurity I)* Compound Description: Identified as an impurity in 8-chlorotheophylline samples. []* Relevance: This compound is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione through its shared core xanthine structure.
23. 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (Impurity II)* Compound Description: Identified as an impurity in 8-chlorotheophylline samples. [] This compound is caffeine. [, , ]* Relevance: This compound, caffeine, is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione through its shared core xanthine structure.
24. Isomer of 8-chloro-1,3-dimethyl-2,6(3H,1H)-purinedione (Impurity III)* Compound Description: Identified as an impurity in 8-chlorotheophylline samples. []* Relevance: This compound is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione as they both share the core xanthine structure.
25. N-substituted 8-aminoxanthines* Compound Description: This is a class of compounds with a general structure of 8-amino-3,7(or 3,9)-dihydro-1H-purine-2,6-diones. Various N-substituted 8-aminoxanthines were synthesized and their chemical properties, including pKa values and spectral characteristics, were studied. []* Relevance: This class of compounds is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of an amino group at position 8.
26. 8-(acetylamino)xanthines* Compound Description: This class of compounds was synthesized by acetylating the corresponding 8-aminoxanthines. []* Relevance: These compounds are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of an acylated amino group at position 8.
27. 8-(diacetylamino)xanthines* Compound Description: This class of compounds was synthesized by prolonged heating of the corresponding 8-(acetylamino)xanthines. []* Relevance: These compounds are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of a di-acylated amino group at position 8.
28. 8-diazoxanthines* Compound Description: This class of compounds was synthesized by diazotizing several 8-aminoxanthines. []* Relevance: These compounds are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of a diazo group at position 8.
29. 5-[(xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric acids=3,7(or 3,9)-dihydro-8-[2-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)diazenyl]-1H-purine-2,6-diones)* Compound Description: This class of compounds was synthesized by coupling isolated or intermediary formed 8-diazoxanthines with 1,3-dimethylbarbituric acid. []* Relevance: These compounds are structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the presence of a diazenyl linker at position 8.
30. 8-[(ferrocenyl)(hydroxy)methyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (FHC)* Compound Description: FHC is a caffeine-based derivative synthesized and investigated as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2. [] It exhibits good binding affinity to the catalytic dyad and active sites of Mpro. []* Relevance: FHC is structurally related to 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione by sharing the core xanthine structure and the 1,3,7-trimethyl substitutions, indicating their close structural similarity.
Overview
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is characterized by the presence of a piperazine moiety attached to a trimethylated purine structure. This compound is notable for its potential biological activities, particularly in pharmacological applications.
Source
The compound can be synthesized from caffeine, which serves as a precursor. The synthesis typically involves the introduction of a piperazine group at the 8-position of the purine ring structure.
The synthesis of 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves several key steps:
Preparation of Brominated Caffeine:
The synthesis begins with the bromination of caffeine to form 8-bromocaffeine. This is often achieved using N-bromosuccinimide in a solvent mixture such as dichloromethane and water at room temperature.
Nucleophilic Substitution:
The brominated caffeine undergoes a nucleophilic substitution reaction with piperazine. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100 °C) to facilitate the coupling process.
Purification:
The resulting product is purified through recrystallization or chromatography to achieve the desired purity level.
Technical Details
The reaction conditions and reagents are critical for ensuring high yield and purity:
Bromination Reaction: N-bromosuccinimide serves as an efficient brominating agent.
Solvent Choice: DMF is preferred for its ability to solvate both reactants and stabilize intermediates during the nucleophilic substitution.
Molecular Structure Analysis
Structure
The molecular structure of 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione features a purine core with three methyl groups at positions 1, 3, and 7 and a piperazine ring at position 8.
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione can participate in various chemical reactions:
Oxidation:
The compound can undergo oxidation reactions where the piperazine moiety or the hydrazinyl group can be oxidized to form different derivatives.
Reduction:
It can also be reduced using agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution Reactions:
The hydrazinyl group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form various substituted purines.
Mechanism of Action
Process
The mechanism of action for 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with biological targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes:
Phosphodiesterase Inhibition: The compound has been shown to inhibit certain phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.
Transient Receptor Potential Channel Modulation: It may also interact with transient receptor potential channels involved in sensory signaling.
Physical and Chemical Properties Analysis
Physical Properties
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is typically presented as a white solid with high solubility in water and some organic solvents like dimethylformamide.
Chemical Properties
The compound exhibits basic properties (pH ≈ 12.5 in dilute aqueous solutions) and has a melting point range of approximately 165–167 °C.
Applications
Scientific Uses
This compound has significant potential in medicinal chemistry due to its biological activities:
Pharmacological Research: It serves as a lead compound for developing new drugs targeting phosphodiesterases and transient receptor potential channels.
Anticancer Studies: Recent research indicates that derivatives of this compound may exhibit anticancer properties through specific interactions with cellular targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Clobetasone is a corticosteroid hormone. Clobetasone is a corticosteroid that is often employed topically as a treatment for a variety of conditions such as eczema, psoriasis, various forms of dermatitis, and also for certain ophthalmologic conditions. Topical clobetasone butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis.